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Abstract

This technical guide provides a comprehensive overview of Thioformin and its metal complex,
Fluopsin, with a primary focus on Fluopsin C. It details the initial discovery and origin of this
unique antimicrobial compound, its biosynthetic pathway, and its mechanism of action. This
document synthesizes key research findings, presenting quantitative data on its biological
activity in a structured format. Detailed experimental protocols for the isolation, purification, and
biological evaluation of Fluopsin C are provided to facilitate further research and development.
Visual diagrams generated using Graphviz are included to illustrate complex pathways and
workflows, offering a clear and concise reference for researchers in the fields of microbiology,
natural product chemistry, and drug discovery.

Discovery and Origin
Initial Discovery

Fluopsin C, initially designated as antibiotic YC 73, was first reported in 1970 by a team of
Japanese scientists.[1] It was isolated from the culture broth of a strain of Pseudomonas MCRL
10107 and was characterized as a dark green, crystalline compound containing copper and
sulfur.[1] Subsequent research by other groups independently isolated what was later identified
as the same compound, referring to it as antibiotic B1 and an organocopper antibiotic
compound.
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Producing Organisms

Thioformin and its metal complexes, the Fluopsins, are secondary metabolites produced by
various species of bacteria. The primary producers belong to the genera Pseudomonas and
Streptomyces. The most extensively studied producing organism is Pseudomonas aeruginosa
LV strain, which was isolated from citrus canker lesions. Other identified producing strains
include various Pseudomonas species and Streptomyces sp. 4601. The production of Fluopsin
C is notably dependent on the presence of copper in the culture medium.

Chemical Structure

Fluopsin C is a coordination complex consisting of a central copper (lI) ion chelated by two
molecules of the ligand, Thioformin. Thioformin, chemically known as N-methyl-N-
thioformylhydroxylamine, is a small thiohydroxamate molecule. This 2:1 ligand-to-metal
stoichiometry gives Fluopsin C its characteristic properties and biological activity. While copper
is the most common metal ion, other divalent metal ions can also form complexes with
Thioformin.

Biosynthesis of Thioformin

The biosynthetic pathway of the Thioformin ligand in Pseudomonas aeruginosa has been
elucidated and involves a five-enzyme pathway that utilizes L-cysteine as a starting precursor.
This pathway is a notable example of how bacteria synthesize metal-binding natural products.

The key enzymatic steps are as follows:

e Succinylation of L-cysteine: The enzyme FIcB, an adenylosuccinate lyase-like enzyme,
catalyzes the conjugation of L-cysteine with fumarate to produce S-succinyl-L-cysteine.

o Oxidative Decarboxylation: The iron-dependent enzyme FICE then acts on S-succinyl-L-
cysteine, carrying out an oxidative decarboxylation to form an oxime intermediate.

o Methylene Excision: Another iron-dependent enzyme, FlcD, removes a methylene group
from the intermediate.

o Desuccinylation: The lyase FlcC removes the succinyl group, releasing fumarate and the N-
hydroxy-thioformyl intermediate.
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e N-methylation: Finally, the methyltransferase FICA, using S-adenosyl-L-methionine (SAM) as
a methyl donor, catalyzes the N-methylation of the intermediate to yield Thioformin.

Two molecules of the newly synthesized Thioformin then chelate a copper (II) ion to form the
final Fluopsin C complex.

Starting Precursors
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Biosynthetic pathway of Thioformin and assembly of Fluopsin C.
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Mechanism of Action

The primary mechanism of action of Fluopsin C is the disruption of the cytoplasmic membrane
in both Gram-positive and Gram-negative bacteria. This leads to a rapid increase in membrane
permeability, leakage of intracellular components, and ultimately, cell death. Electron
microscopy studies have shown that treatment with Fluopsin C causes significant
morphological changes to the bacterial cell envelope, including complete disruption of the cell
membrane. While the precise molecular interactions with the membrane are still under
investigation, the broad-spectrum activity of Fluopsin C suggests a general mechanism of
membrane damage rather than inhibition of a specific enzyme or metabolic pathway.
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Proposed mechanism of action of Fluopsin C on bacterial cells.

Biological Activity

Fluopsin C exhibits a broad spectrum of biological activity, including antibacterial, antifungal,
and antitumor properties. Its potent antimicrobial activity against multidrug-resistant (MDR)

bacteria has garnered significant research interest.
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Antibacterial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Fluopsin
C against a range of clinically relevant bacteria.

Bacterial Species Strain MIC (pg/mL) Reference
Staphylococcus
MRSA N315 0.5 [2]
aureus
Staphylococcus
ATCC 29213
aureus
Enterococcus faecium  VRE-170 1.0 [2]
Enterococcus faecium  ATCC 6569 1.0 [3]
Klebsiella KPC-producing kpn-
_ P 9P 2.0 [2]
pneumoniae 19
Klebsiella
_ ATCC 10031 <2.0 [4]
pneumoniae

Acinetobacter

. XDRAB 3.5 [2]
baumannii
Escherichia coli BW25113
Bacillus subtilis 168
Pseudomonas
] PAO1 >70 [5]
aeruginosa

Note: "-" indicates that a specific value was not provided in the cited literature.

Experimental Protocols
Production and Isolation of Fluopsin C

The following protocol is a synthesized methodology based on published literature for the
production and isolation of Fluopsin C from Pseudomonas aeruginosa.
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6.1.1 Fermentation

Prepare a nutrient broth medium supplemented with copper chloride (CuCl2-2H20) to a final
concentration of 5 mg/L.

Inoculate the medium with a fresh culture of Pseudomonas aeruginosa LV strain.

Incubate the culture at 28°C with shaking at 170 rpm for 8-10 days.

Monitor the production of the dark green pigment characteristic of Fluopsin C.

6.1.2 Extraction

Acidify the culture broth to pH 4.0 using an appropriate acid (e.g., HCI).

Centrifuge the acidified culture at 9000 rpm for 20 minutes at 4°C to pellet the bacterial cells.

Separate the supernatant and perform a liquid-liquid extraction with dichloromethane
(CH2Cl2) at a 2:1 (v/v) ratio of supernatant to solvent. Repeat the extraction three times.

Pool the organic phases and concentrate them under reduced pressure using a rotary
evaporator to obtain a crude extract.

6.1.3 Purification

The crude extract is purified using flash chromatography on a silica gel 60 column.

The column is equilibrated with a non-polar solvent (e.g., hexane) and the sample is loaded
onto the column.

A gradient elution is performed with an increasing concentration of a more polar solvent
(e.g., ethyl acetate) to separate the components of the crude extract.

Fractions are collected and analyzed by thin-layer chromatography (TLC) or high-
performance liquid chromatography (HPLC) to identify the fractions containing pure Fluopsin
C.

The pure fractions are pooled and the solvent is evaporated to yield crystalline Fluopsin C.
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Isolation and Purification Workflow for Fluopsin C
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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